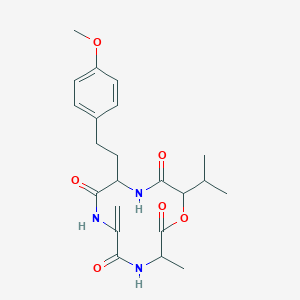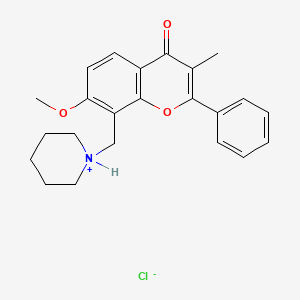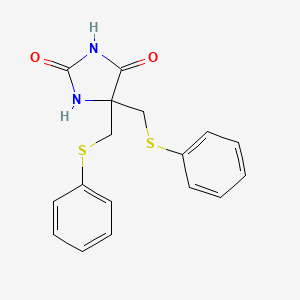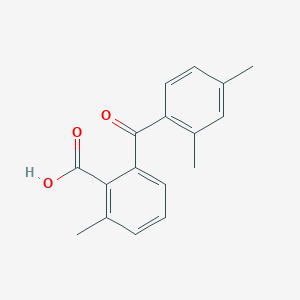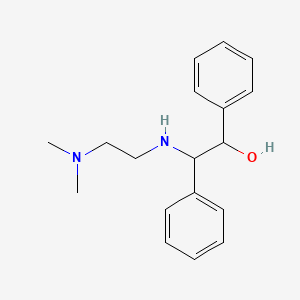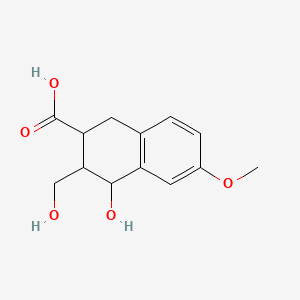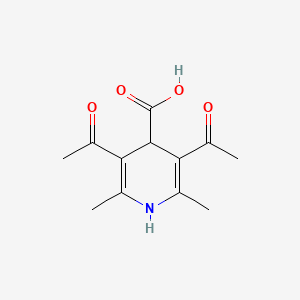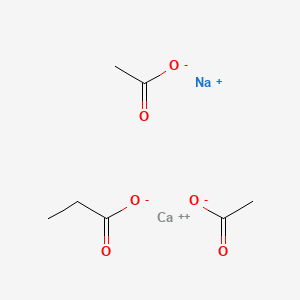
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione is a complex organic compound that features a unique structure combining an indazole ring and a piperidinedione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Attachment of the Piperidinedione Moiety: The piperidinedione moiety can be introduced through a nucleophilic substitution reaction, where the indazole derivative reacts with a suitable piperidinedione precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific pathways. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((5-Methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,6-piperidinedione: shares similarities with other indazole derivatives and piperidinedione compounds.
Indazole Derivatives: Compounds with similar indazole structures, such as 1H-indazole-3-carboxylic acid.
Piperidinedione Compounds: Compounds with similar piperidinedione structures, such as 2,6-dioxopiperidine.
Uniqueness
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and reactivity not seen in simpler compounds.
Propriétés
Numéro CAS |
28487-84-5 |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
4-[(5-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H19N3O2/c1-8-2-3-11-10(4-8)12(17-16-11)5-9-6-13(18)15-14(19)7-9/h8-9H,2-7H2,1H3,(H,16,17)(H,15,18,19) |
Clé InChI |
GVSBETTZOOUJNC-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C(=NN2)CC3CC(=O)NC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


